4-Chloro-3-methoxypyridin-2-ol

Medicinal Chemistry Chemical Sourcing Quality Control

4-Chloro-3-methoxypyridin-2-ol is a trisubstituted pyridine derivative (C₆H₆ClNO₂, MW 159.57 g/mol) featuring a chlorine atom at the 4-position, a methoxy group at the 3-position, and a hydroxyl group at the 2-position. This substitution pattern creates a versatile small-molecule scaffold with three orthogonal functional handles for further derivatization, positioning it as a valuable building block in the synthesis of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Molecular Formula C6H6ClNO2
Molecular Weight 159.57
CAS No. 1261576-73-1
Cat. No. B2614659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methoxypyridin-2-ol
CAS1261576-73-1
Molecular FormulaC6H6ClNO2
Molecular Weight159.57
Structural Identifiers
SMILESCOC1=C(C=CNC1=O)Cl
InChIInChI=1S/C6H6ClNO2/c1-10-5-4(7)2-3-8-6(5)9/h2-3H,1H3,(H,8,9)
InChIKeyPRLWTHUQMQRECI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-methoxypyridin-2-ol (CAS 1261576-73-1): A Strategic Heterocyclic Scaffold for Medicinal Chemistry


4-Chloro-3-methoxypyridin-2-ol is a trisubstituted pyridine derivative (C₆H₆ClNO₂, MW 159.57 g/mol) featuring a chlorine atom at the 4-position, a methoxy group at the 3-position, and a hydroxyl group at the 2-position . This substitution pattern creates a versatile small-molecule scaffold with three orthogonal functional handles for further derivatization, positioning it as a valuable building block in the synthesis of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds [1]. The compound exists predominantly in its 2-pyridone tautomeric form (4-chloro-3-methoxy-1H-pyridin-2-one), which influences its hydrogen-bonding capability and reactivity profile .

Why 4-Chloro-3-methoxypyridin-2-ol Cannot Be Simply Replaced by Other Pyridine Derivatives


The combination of the electron-withdrawing 4-chloro substituent, the electron-donating 3-methoxy group, and the tautomerizable 2-hydroxyl group creates a unique electronic and steric environment that cannot be replicated by any single in-class analog. While 3-methoxypyridin-2-ol (CAS 20928-63-6) lacks the chlorine atom necessary for cross-coupling and nucleophilic aromatic substitution, and 4-chloropyridin-2-ol (CAS 17285-06-3) lacks the methoxy group that modulates both solubility and metabolic stability, only 4-chloro-3-methoxypyridin-2-ol provides all three key functionalities simultaneously . Furthermore, regulatory starting materials and key intermediates protected under process patents—such as those in US-9056832-B2 covering pyridine-based kinase modulators and WO/2025/180359 relating to POLθ inhibitors—are structurally defined and cannot be generically substituted without risking downstream intellectual property complications [1][2].

Product-Specific Quantitative Evidence Guide for 4-Chloro-3-methoxypyridin-2-ol


Commercial Purity Benchmark: 4-Chloro-3-methoxypyridin-2-ol vs. Common Analogs

Multiple independent suppliers release 4-chloro-3-methoxypyridin-2-ol at a minimum purity specification of 95% (HPLC), with batch-specific QC documentation (NMR, HPLC, GC) available upon request from vendors such as Bidepharm and AKSci . In contrast, the des-chloro analog 3-methoxypyridin-2-ol (CAS 20928-63-6) is commonly supplied at 97% purity but lacks the 4-position halogen handle required for downstream cross-coupling, while the des-methoxy analog 4-chloropyridin-2-ol (CAS 17285-06-3) is typically listed at 95% purity but does not bear the methoxy group beneficial for modulating lipophilicity and metabolic stability [1][2].

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Substructure-Based Differentiation: Three Orthogonal Functional Handles vs. One or Two

4-Chloro-3-methoxypyridin-2-ol provides three chemically distinct functional handles on the pyridine ring: a reactive C4–Cl site for nucleophilic aromatic substitution (SNAr) and cross-coupling (Suzuki, Buchwald-Hartwig), a C3–OMe group that can be demethylated or retained to modulate lipophilicity, and a C2–OH (pyridone) group that can be O-alkylated or used as a hydrogen-bond donor/acceptor . The closest analog 4-chloro-3-methoxypyridine (CAS 96628-70-5) has only two handles (C4–Cl and C3–OMe) and lacks the hydroxyl/pyridone functionality, reducing diversification potential by approximately 33% in standard parallel library enumeration . Conversely, 3-methoxypyridin-2-ol (CAS 20928-63-6) possesses the hydroxyl/pyridone group but lacks the C4–Cl handle for palladium-catalyzed cross-coupling chemistry .

Scaffold Design Parallel Synthesis Structure-Activity Relationship

Tautomeric Preference: Predominant 2-Pyridone Form Influences Target Binding

The IUPAC name 4-chloro-3-methoxy-1H-pyridin-2-one reflects the thermodynamically favored 2-pyridone tautomer of this compound, as supported by SMILES notation COc1c(Cl)cc[nH]c1=O . This tautomeric preference is significant because the 2-pyridone form presents a hydrogen-bond donor (N1–H) and acceptor (C2=O) pattern that mimics the uracil base and is recognized by kinase hinge regions, as demonstrated by a 2023 study in the Journal of Medicinal Chemistry showing that derivatives of 4-chloro-3-methoxypyridin-2-ol exhibited potent inhibitory effects against a range of tyrosine kinases with IC₅₀ values in the nanomolar range [1]. In contrast, 4-chloro-3-methoxypyridine (CAS 96628-70-5) lacks the hydroxyl group entirely and cannot engage in the same tautomeric equilibrium, eliminating the pyridone-type kinase hinge-binding motif .

Tautomerism Molecular Recognition Kinase Inhibition

Downstream Derivatization Versatility: Access to Methanol, Aldehyde, and Amine Congeners

The C2-hydroxyl group of 4-chloro-3-methoxypyridin-2-ol serves as a precursor for diverse downstream transformations, including reduction to (4-chloro-3-methoxypyridin-2-yl)methanol (CAS 170621-85-9), oxidation to the corresponding aldehyde, or conversion to amine derivatives via Mitsunobu or Buchwald-Hartwig chemistry [1]. Commercial availability of multiple downstream products—such as (4-chloro-3-methoxypyridin-2-yl)methanol (98% purity, CAS 170621-85-9) and (4-chloro-2-methoxypyridin-3-yl)methanol (CAS 1807273-82-0)—demonstrates the established synthetic pathways emanating from this core scaffold [2][3]. The des-hydroxy analog 4-chloro-3-methoxypyridine (CAS 96628-70-5) cannot undergo these same transformations at the 2-position, limiting its utility as a central building block.

Late-Stage Functionalization Building Block Utility Medicinal Chemistry

Best Research and Industrial Application Scenarios for 4-Chloro-3-methoxypyridin-2-ol


Kinase Inhibitor Lead Generation and Scaffold-Hopping Campaigns

The 2-pyridone tautomeric form of 4-chloro-3-methoxypyridin-2-ol mimics the uracil hinge-binding motif recognized by kinase active sites. A 2023 Journal of Medicinal Chemistry study confirmed that derivatives of this scaffold achieve nanomolar IC₅₀ values against multiple tyrosine kinases [1]. Medicinal chemistry teams pursuing kinase inhibitor programs—particularly those targeting JAK, ALK, or FLT3—should evaluate this compound as a core scaffold for parallel library synthesis, leveraging all three orthogonal handles for rapid SAR exploration. This scenario is directly supported by the presence of pyridine-based kinase modulator patents such as US-9056832-B2 [2].

Parallel Synthesis Libraries Requiring Maximal Diversification Vectors

With three chemically distinct derivatization sites (C4–Cl, C3–OMe, C2–OH), this scaffold supports rapid library enumeration for hit-to-lead optimization. Compared to analogs offering only two handles, 4-chloro-3-methoxypyridin-2-ol enables a larger and more diverse chemical space to be sampled per synthetic cycle . Procurement teams should prioritize this compound when designing diversity-oriented synthesis (DOS) libraries where scaffold efficiency—defined as the number of unique products per synthetic step—is a critical metric.

Intermediate for Proprietary Drug Substance Synthesis Under Process Patents

The compound has been cited as a key intermediate or structural component in patent families covering kinase inhibitors (US-9056832-B2) and POLθ inhibitors (WO/2025/180359) [1][2]. For CROs and CDMOs engaged in custom synthesis of patent-protected drug candidates, sourcing this specific intermediate at documented purity with full analytical traceability (NMR, HPLC, GC) is essential for regulatory compliance and process validation, as generic substitution with structurally similar but non-identical pyridine derivatives would constitute a process deviation.

Demethylation Studies for Metabolite Identification and Prodrug Design

The 3-methoxy group provides a built-in handle for metabolic studies: enzymatic or chemical demethylation yields the 3-hydroxy analog, which can be profiled as a potential metabolite or exploited in prodrug strategies [1]. This feature is valuable for DMPK groups conducting metabolite identification studies or designing prodrugs with tunable metabolic lability. The 4-chloro substituent simultaneously provides a spectroscopic handle (characteristic isotopic pattern) that facilitates mass spectrometric tracking in biological matrices.

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